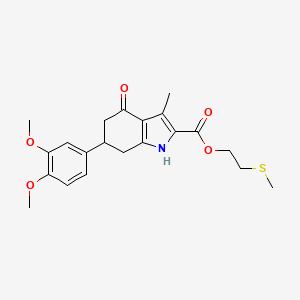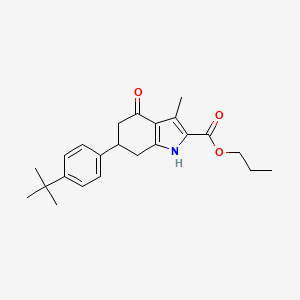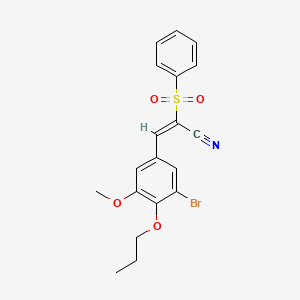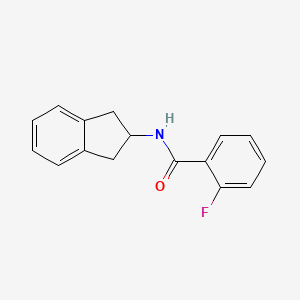![molecular formula C26H40N2O2 B4595590 16-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4595590.png)
16-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol
Overview
Description
16-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol is a useful research compound. Its molecular formula is C26H40N2O2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.308978523 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
Steroidal compounds, including androstane derivatives, undergo various chemical transformations that are foundational in medicinal chemistry and drug development. For example, Ueno (1964) demonstrated the pyrolysis of androstane derivatives to afford different dehydration products through processes like Wagner-Meerwein type rearrangements, highlighting the chemical reactivity of steroidal backbones in creating diverse derivatives for potential therapeutic applications (Ueno, 1964).
Conformational Studies
Conformational studies on steroids, such as those by Holker et al. (1978), provide insights into the structure-activity relationships crucial for designing steroids with specific biological activities. These studies often involve the synthesis and characterization of various steroidal derivatives to understand how different substitutions affect their biological properties (Holker et al., 1978).
Pharmacological Applications
Steroidal compounds have been extensively studied for their potential pharmacological applications, including as CYP17 inhibitors/antiandrogens for treating conditions like prostate cancer. Handratta et al. (2005) synthesized and tested steroidal C-17 benzoazoles and pyrazines, demonstrating potent inhibitory activity against human CYP17 enzyme and androgen receptors. Such research underscores the therapeutic potential of steroidal compounds in oncology and endocrinology (Handratta et al., 2005).
Antiandrogenic Activity
The synthesis of steroidal pyrazolines and their derivatives for evaluating antiandrogenic activity represents another significant area of research. Amr et al. (2006) reported on the synthesis and evaluation of androstano[17,16-c]pyrazolines, indicating some compounds exhibited better antiandrogenic activity than the reference drug, showcasing the potential for developing new therapeutic agents (Amr et al., 2006).
Novel Preparations and Derivatives
Research into the preparation of hemisuccinates of steroids bearing tertiary alcohol groups, as done by Longin et al. (2015), illustrates the ongoing effort to develop novel steroidal derivatives for various scientific and pharmaceutical applications. Such work is crucial for expanding the utility of steroids in medicine (Longin, Černý, & Drašar, 2015).
Properties
IUPAC Name |
(16Z)-10,13-dimethyl-16-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c1-15-21(16(2)28(5)27-15)12-17-13-23-20-7-6-18-14-19(29)8-10-25(18,3)22(20)9-11-26(23,4)24(17)30/h12,18-20,22-24,29-30H,6-11,13-14H2,1-5H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDSJTUAVYQLDO-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C\2/CC3C4CCC5CC(CCC5(C4CCC3(C2O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4595517.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4595544.png)

![1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4595561.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4595569.png)
![[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4595578.png)
![{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B4595591.png)

![N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4595597.png)
![(7Z)-7-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4595605.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one](/img/structure/B4595617.png)
